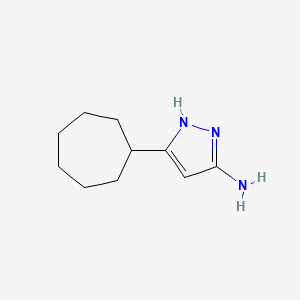

5-cycloheptyl-1H-pyrazol-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-cycloheptyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEFAASSEQSXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Scaffold Modification of 5 Amino 1h Pyrazoles

Strategies for N-Substitution on the Pyrazole (B372694) Ring

N-substitution on the pyrazole ring is a common strategy to introduce structural diversity and modulate the biological activity of 5-aminopyrazole derivatives. The pyrazole ring contains two nitrogen atoms, N1 and N2, which can potentially be substituted. In N-unsubstituted pyrazoles, tautomerism can occur, leading to different isomeric forms. nih.gov The substitution at the N1-position is a key modification in the development of various bioactive molecules. researchgate.net

Common strategies for N-substitution involve the reaction of the 5-aminopyrazole with various electrophiles. Alkylation and arylation reactions are frequently employed to introduce a wide range of substituents at the N1 position. For instance, reaction with alkyl halides or aryl halides under basic conditions can lead to the corresponding N-substituted derivatives. The choice of the substituent can significantly influence the pharmacological profile of the molecule.

Modifications and Acylations at the Amino Group (C3 or C5 Position)

The amino group at the C3 or C5 position of the pyrazole ring is a key site for functionalization. researchgate.net This primary amine is nucleophilic and readily undergoes reactions with various electrophiles. Acylation is a particularly common modification, leading to the formation of amide derivatives. nih.gov

The reaction of 5-amino-1H-pyrazoles with acyl chlorides or anhydrides in the presence of a base is a standard method for preparing N-acyl derivatives. nih.govbeilstein-journals.org This modification can alter the electronic properties of the pyrazole system and introduce new functional groups for further derivatization. For example, the synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides has been reported by treating aminopyrazoles with substituted benzoyl chlorides. nih.govbeilstein-journals.org These acylation reactions can produce amides that may serve as precursors for the synthesis of more complex heterocyclic systems. researchgate.net

Beyond simple acylation, the amino group can be involved in the formation of Schiff bases, ureas, thioureas, and sulfonamides, each introducing distinct chemical properties to the parent molecule. These modifications are instrumental in exploring the structure-activity relationships of 5-aminopyrazole-based compounds.

Diversification of the Cycloalkyl Moiety: Cyclohexyl, Cyclopropyl (B3062369), and Cyclopentyl Analogues

While the focus is on the 5-cycloheptyl derivative, the diversification of the cycloalkyl moiety is a critical aspect of lead optimization in medicinal chemistry. The size and conformation of the cycloalkyl ring can significantly impact the binding affinity of a compound to its biological target. Therefore, the synthesis of analogues with different cycloalkyl groups such as cyclohexyl, cyclopentyl, and cyclopropyl is a common strategy.

The synthesis of these analogues typically involves starting from precursors with the desired cycloalkyl group. For instance, pyrazole derivatives bearing a cyclopropyl group at the C3-position have been successfully synthesized and utilized in further chemical transformations. researchgate.net The synthesis of such compounds often involves the condensation of a β-ketonitrile containing the desired cycloalkyl group with a hydrazine derivative. beilstein-journals.org The stability of the cycloalkyl group under various reaction conditions is an important consideration during the synthesis and subsequent derivatization of these analogues. For example, palladium-catalyzed direct arylations have been performed on 5-aminopyrazoles bearing a C3-cyclopropyl group without decomposition of the cyclopropyl unit. researchgate.net

Introduction of Fused Heterocyclic Systems and Aromatic Substituents

The fusion of a second heterocyclic or aromatic ring to the pyrazole core is a powerful strategy to create novel, rigid scaffolds with distinct biological activities. drugbank.com 5-Aminopyrazoles are excellent precursors for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and imidazo[1,2-b]pyrazoles. scirp.orgbeilstein-journals.org

These fused systems are typically synthesized through cyclocondensation reactions where the amino group and an adjacent ring carbon or nitrogen atom of the 5-aminopyrazole react with a suitable bifunctional electrophile. nih.gov For example, the reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a widely used method for the preparation of bicyclic nitrogen heterocycles. nih.gov The resulting fused systems often exhibit unique pharmacological properties due to their constrained conformations and extended aromatic systems.

Furthermore, the introduction of aromatic substituents on the pyrazole ring or on the fused heterocyclic system can be achieved through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the precise installation of a wide range of aryl and heteroaryl groups, enabling fine-tuning of the electronic and steric properties of the final compound.

Structure Activity Relationship Sar Studies of 5 Cycloheptyl 1h Pyrazol 3 Amine Analogues

Elucidating Key Pharmacophoric Features of the Pyrazole-Amine Scaffold

The pyrazole-amine scaffold is a cornerstone in medicinal chemistry, possessing key features that enable effective interaction with biological targets, particularly protein kinases. nih.govresearchgate.net Its significance stems from its ability to act as a bioisostere for other aromatic rings like benzene, often leading to improved physicochemical properties such as reduced lipophilicity and better solubility. nih.gov

The core pharmacophoric features include:

Hydrogen Bonding Capability : The N-unsubstituted pyrazole (B372694) ring is amphoteric, capable of simultaneously acting as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp²-hybridized nitrogen atom). nih.govmdpi.com This dual nature is crucial for anchoring the molecule within the active sites of target proteins. nih.gov

Adenine-Mimetic Structure : The 3-aminopyrazole (B16455) portion is a well-established adenine-mimetic pharmacophore. nih.gov This allows it to bind to the hinge region of protein kinases, a critical interaction for kinase inhibition, by forming hydrogen bonds in a manner similar to the native ATP ligand. nih.gov

Structural Rigidity and Versatility : The pyrazole ring provides a rigid and planar framework that properly orients its substituents for optimal target engagement. nih.gov The scaffold's synthetic tractability allows for systematic modifications at multiple positions (the N1 and C4 positions of the ring, the exocyclic amino group, and the C5 position), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

These fundamental characteristics establish the pyrazole-amine framework as a "privileged scaffold," a versatile template for developing ligands for a diverse array of molecular targets. nih.govresearchgate.net

Impact of Cycloalkyl Moiety Size and Stereochemistry on Biological Activity

The size and nature of the substituent at the C5 position of the pyrazole ring significantly influence biological activity. Specifically, the cycloalkyl moiety plays a crucial role in defining the potency and selectivity of the compound.

SAR studies on a series of pyrazole derivatives targeting cyclin-dependent kinases (CDKs) revealed that the size of the cycloalkyl group is a determining factor for activity. nih.gov A systematic variation of this group showed a clear preference for a specific ring size.

| Substituent at C5-Position | Relative Activity | Reference |

|---|---|---|

| Cyclopropyl (B3062369) | Less Optimal | nih.gov |

| Cyclobutyl | Optimal | nih.gov |

| Cyclopentyl | Less Optimal | nih.gov |

| Phenyl | Less Optimal | nih.gov |

In this particular study, the cyclobutyl group was found to be optimal for inhibitory activity against several cancer cell lines. nih.gov This suggests that the C5 substituent fits into a specific hydrophobic pocket in the target enzyme, where a cyclobutyl ring achieves a better fit than smaller (cyclopropyl), larger (cyclopentyl), or aromatic (phenyl) groups. nih.gov

In a different context, studies on pyrazole-based cannabinoid 1 (CB1) receptor antagonists found that incorporating a cyclopropyl group at the C5-phenyl substituent was a key modification that led to potent antagonists. nih.gov This highlights that the optimal cycloalkyl group can vary depending on the specific topology of the target's binding site. While direct SAR data on the 5-cycloheptyl group is less common in the reviewed literature, the established principles indicate that its larger size would be expected to confer different selectivity and potency profiles compared to smaller cycloalkyl rings, likely by probing deeper into or creating different interactions within a hydrophobic binding pocket.

Influence of Substituents on the Exocyclic Amino Group on Target Interaction

The exocyclic amino group at the C3 position is a critical interaction point, often serving as a key hydrogen bond donor. nih.gov Modification of this group is a common strategy to modulate binding affinity and other molecular properties.

Transforming the primary amine into an amide is a frequent modification. For instance, in the development of kinase inhibitors, the formation of a cyclopropylamide from the exocyclic amine introduced a carbonyl group that became important for interaction with the target kinase. nih.gov Similarly, in the design of CB1 receptor antagonists, the exocyclic amine was converted into a carboxamide with a pyrrolidinyl substituent, a modification that was crucial for achieving high binding affinities. nih.gov

These examples demonstrate that while the unsubstituted amino group is a potent hydrogen-bonding feature, its substitution can introduce new interaction points (e.g., hydrogen bond acceptors like a carbonyl oxygen) or bulky groups that can access additional binding regions, thereby enhancing potency and selectivity. nih.govnih.gov

Role of Substituents at Pyrazole Ring Positions (e.g., N1, C4) in Modulating Activity

Substitutions at other positions on the pyrazole ring, particularly the N1 and C4 positions, are pivotal for fine-tuning the pharmacological profile of the compound.

N1 Position: Substitution at the pyrrole-like N1 nitrogen has a profound impact on the molecule's properties. An unsubstituted N1 position allows the N-H group to act as a hydrogen bond donor. nih.gov Introducing a substituent at N1 removes this hydrogen bond donor capability, which can be used to avoid certain interactions and improve selectivity. nih.gov For example, in a series of N1-substituted pyrazoles evaluated for anti-inflammatory activity, the introduction of benzenesulfonamide (B165840) groups led to agents with preferential selectivity toward COX-2. tandfonline.com In another study, substituting the N1 position with lipophilic methyl or phenyl groups resulted in a decrease in activity against meprin α and β, indicating that the N-H group was important for the activity of the parent compound in that specific case. nih.gov

C4 Position: The C4 position offers another site for modification. In the development of CB1 antagonists, introducing a small alkyl group, such as ethyl, at the C4 position contributed to a favorable pharmacological profile. nih.gov This suggests that the C4 substituent can influence the conformation of the adjacent C3 and C5 groups or interact with a nearby region of the binding site to enhance affinity.

| Position | Substitution | Effect on Activity/Properties | Reference |

|---|---|---|---|

| N1 | Unsubstituted (-H) | Acts as a hydrogen bond donor. | nih.govmdpi.com |

| N1 | Substituted (e.g., -Aryl, -Alkyl) | Abolishes H-bond donor capacity; can improve selectivity. | nih.govtandfonline.com |

| C4 | Substituted (e.g., -Ethyl) | Can enhance pharmacological profile and binding affinity. | nih.gov |

These findings underscore the importance of systematic substitution around the pyrazole ring to optimize interactions with the biological target and achieve the desired activity and selectivity. nih.gov

Comparative SAR Analysis with Related Pyrazole-Based Ligands

The SAR principles observed for 5-cycloheptyl-1H-pyrazol-3-amine analogues are consistent with those of other well-known pyrazole-based drugs, particularly kinase inhibitors. nih.gov

Tozasertib and Danusertib : Tozasertib, a pan-Aurora kinase inhibitor, features a 3-aminopyrazole scaffold that binds to the kinase hinge region. nih.gov Its binding mode is similar to the related pyrrolopyrazole, danusertib, showcasing the conserved role of the aminopyrazole core as an ATP-mimetic hinge-binder across different but related scaffolds. nih.gov

Crizotinib : In the development of ALK inhibitors, a pyrazole moiety was introduced to interact with a glutamate (B1630785) residue (Glu1197) in the enzyme's active site. nih.gov This interaction was a key design element to enhance potency, demonstrating the strategic use of the pyrazole ring to engage specific amino acid residues. nih.gov

Celecoxib (B62257) : The anti-inflammatory drug celecoxib is a 1,5-diarylpyrazole. researchgate.net Although its substitution pattern is different, the pyrazole core acts as a central scaffold that correctly positions the two aryl groups for selective inhibition of the COX-2 enzyme. researchgate.netfrontiersin.org This illustrates the pyrazole ring's role as a rigid framework for orienting pharmacophoric groups. frontiersin.org

This comparative analysis reveals a recurring theme: the pyrazole ring, often in its 3-amino substituted form, serves as a highly effective and versatile scaffold. nih.govnih.govtandfonline.com Its primary roles are to act as a hinge-binding element (especially in kinase inhibitors) and to provide a rigid, synthetically tractable core that allows for the precise spatial arrangement of other substituents to optimize target binding and selectivity. nih.govresearchgate.net

SAR Investigations in Non-Medicinal Applications

The utility of the pyrazole scaffold and its SAR extend beyond medicine into agrochemical applications. mdpi.comresearchgate.net Pyrazole derivatives are the basis for a number of commercial fungicides and insecticides, where the relationship between structure and activity has also been investigated. researchgate.net

Fungicides : Several modern fungicides contain a pyrazole-carboxamide core. These include sedaxane, penflufen, bixafen, and penthiopyrad. researchgate.net In these molecules, the pyrazole ring serves as a central scaffold. The N1 position is typically substituted with a dichlorophenyl or similar group, while the carboxamide portion is crucial for binding to the target enzyme, succinate (B1194679) dehydrogenase (SDH). The SAR for these compounds focuses on optimizing the substituents on the pyrazole ring and the amide nitrogen to achieve high potency against fungal pathogens and suitable properties for agricultural use.

Insecticides : The classic insecticide fipronil (B1672679) is a phenylpyrazole. mdpi.com Its mode of action involves blocking GABA-gated chloride channels in insects. The specific substitution pattern on the phenyl and pyrazole rings is critical for its selective toxicity to insects over mammals.

In both fungicidal and insecticidal applications, the pyrazole ring acts as a stable and effective scaffold. SAR studies in this field, much like in medicinal chemistry, focus on modifying the substituents at the various positions of the heterocycle to maximize potency against the target pest while minimizing off-target effects and ensuring environmental stability. mdpi.comresearchgate.net

Molecular Mechanisms and Biological Targeting of 5 Cycloheptyl 1h Pyrazol 3 Amine and Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of 5-cycloheptyl-1H-pyrazol-3-amine have been extensively studied for their ability to inhibit various enzymes, playing crucial roles in cellular signaling, inflammation, and coagulation.

The pyrazole (B372694) core is a recognized privileged scaffold in the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. nih.gov Derivatives of 3-amino-1H-pyrazole have been investigated as inhibitors of a broad range of kinases. nih.gov While the promiscuity of early pyrazole-based inhibitors was a challenge, targeted modifications have led to the development of more selective agents. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones, which are derivatives of the aminopyrazole scaffold, have been identified as novel and potent inhibitors of GSK-3. mdpi.com Through detailed structure-activity relationship (SAR) studies, it was determined that the aryl group at the Ar(1) position occupies a tight binding region with limited room for modification. mdpi.com Conversely, a wide variety of substituents could be incorporated into the hydrazone aryl ring, leading to the discovery of GSK-3 inhibitors with activity in the low nanomolar range. mdpi.com

Receptor Tyrosine Kinase (RTK) Inhibition: The 5-aminopyrazole structure has proven to be a valuable starting point for developing inhibitors of receptor tyrosine kinases, which are critical in cancer cell signaling.

FMS-like Tyrosine Kinase-3 (FLT3): A class of FLT3 inhibitors has been developed based on a 3-phenyl-1H-5-pyrazolylamine scaffold. researchgate.net SAR studies led to the identification of potent carbamate (B1207046) series. Certain compounds from these series demonstrated superior growth inhibition of FLT3-mutated MOLM-13 cells compared to existing inhibitors like sorafenib. researchgate.net

REarranged during Transfection (RET) Kinase: A novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a specific and potent RET kinase inhibitor. acs.org This compound was effective against both wild-type RET and the V804M gatekeeper mutant, which often confers resistance to other inhibitors. acs.org A global kinase profiling assay against 369 kinases confirmed its high selectivity for RET. acs.org

Tropomyosin Receptor Kinase (Trk): Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as Trk inhibitors. acs.org SAR analysis of these compounds revealed that substitutions at various positions on the pyrazole and pyrimidine (B1678525) rings, as well as the nature of linked moieties, significantly influence their inhibitory activity against TrkA, TrkB, and TrkC. acs.org

The following table summarizes the kinase inhibitory activities of selected pyrazole derivatives.

| Derivative Class | Target Kinase | Key Findings |

| [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones | GSK-3 | Low nanomolar inhibition achieved through modification of the hydrazone aryl ring. mdpi.com |

| 3-phenyl-1H-5-pyrazolylamine derivatives | FLT3 | Potent carbamate series showed better growth inhibition of mutated cells than sorafenib. researchgate.net |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | RET | Highly potent and selective inhibitor of wild-type and mutant RET kinase. acs.org |

| Pyrazolo[1,5-a]pyrimidine derivatives | Trk | Effective inhibition of TrkA, TrkB, and TrkC, with activity influenced by various substitutions. acs.org |

Acylated derivatives of 1H-pyrazol-5-amine have been identified as potent thrombin inhibitors that operate through a covalent, serine-trapping mechanism. nih.govmdpi.com This mechanism involves the transfer of the acyl group from the pyrazole derivative to the catalytic serine residue (Ser195) in the active site of thrombin, leading to its transient inhibition. nih.govmdpi.com This is a distinct mechanism from non-covalent direct thrombin inhibitors. researchgate.net

The structure of the substituent at the 3-position of the 1H-pyrazol-5-amine core is a critical determinant of inhibitory activity. mdpi.com Studies have shown that while some derivatives bearing cycloaliphatic or aromatic substituents at the exocyclic amino group have no thrombin inhibition, others with specific moieties like 5-chlorothiophene show potent activity in the nanomolar range. nih.govmdpi.com For instance, flexible acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors with IC50 values ranging from 16 to 80 nM, and they exhibit high selectivity over other physiologically relevant serine proteases. nih.govmdpi.com The covalent nature of this inhibition has been confirmed by mass-shift assays, which detected the mass increase of thrombin corresponding to the addition of the acyl moiety from the inhibitor. nih.govmdpi.com

More recent research on pyrazinyl-substituted aminoazoles has further refined these covalent inhibitors. acs.org Fluorination of the pyrazole core was found to significantly enhance inhibitory properties against thrombin. acs.org For example, a 3-pyridyl-substituted and fluorinated acylated 1H-pyrazol-5-amine demonstrated an exceptionally high ability to inhibit thrombin with an IC50 value of 1.3 nM, while maintaining low off-target effects. acs.org

The table below presents the thrombin inhibitory concentrations for selected acylated 1H-pyrazol-5-amine derivatives.

| Derivative Type | Substituent Details | Thrombin IC50 |

| Acylated 1H-pyrazol-5-amine | Flexible, with 5-chlorothiophene moiety | 16 - 80 nM nih.govmdpi.com |

| Acylated 1H-pyrazol-5-amine | 2-iodobenzoyl moiety, 5-chlorothiophene at exocyclic amino group | 165 nM nih.govmdpi.com |

| Fluorinated Acylated 1H-pyrazol-5-amine | 3-pyridyl substitution | 1.3 nM acs.org |

Pyrazole derivatives have a long history as anti-inflammatory agents, with many exhibiting their effects through the inhibition of cyclooxygenase (COX) enzymes. Research has focused on developing derivatives with selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

A variety of polysubstituted pyrazoles and related pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Certain analogs have displayed remarkable anti-inflammatory profiles and have shown distinctive COX-2 inhibition with noticeable selectivity, comparable to the selective COX-2 inhibitor celecoxib (B62257). nih.gov

Similarly, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be more potent inhibitors of COX-2 than COX-1. nih.gov The most potent of these derivatives exhibited anti-inflammatory activity comparable to celecoxib. nih.gov Molecular docking studies have supported these findings, showing favorable binding interactions within the COX-2 active site. nih.gov Further studies on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives with different pharmacophores also revealed potent and selective COX-2 inhibition. nih.gov

Receptor Binding and Functional Modulation

In addition to enzyme inhibition, derivatives of this compound are capable of modulating the function of various cell surface receptors.

Non-peptide, pyrazole-based compounds have been identified as modulators of neurotensin (B549771) receptors (NTS1 and NTS2), which are G-protein coupled receptors involved in a range of biological actions in the central nervous system. nih.gov The prototypical compound in this class is SR48692, which is a potent NTS1 antagonist. acs.orgnih.gov

Structure-activity relationship studies have shown that the nature of the amino acid side chain in these pyrazole derivatives has a strong influence on their activity and selectivity. acs.orgnih.gov A derivative featuring a large cyclic cycloheptyl group was found to be a potent NTS1 antagonist with a Ke value of 42 nM. acs.orgnih.gov This indicates that bulky cyclic structures at this position are well-tolerated and contribute to high-affinity binding at the NTS1 receptor. In contrast, derivatives with smaller cyclic rings, such as cyclopentyl and cyclohexyl, were somewhat less potent at NTS1, suggesting a trend towards NTS2 selectivity with smaller rings. nih.gov These findings highlight the potential to fine-tune the selectivity of these compounds for NTS1 versus NTS2 by modifying the size and nature of the cycloalkyl substituent.

The table below shows the NTS1 antagonist activity of pyrazole derivatives with different cyclic amino acid side chains.

| Amino Acid Side Chain | Receptor Target | Activity (Ke) |

| Cycloheptyl | NTS1 | 42 nM acs.orgnih.gov |

| Adamantyl | NTS1 | 4.7 nM acs.orgnih.gov |

| Cyclohexyl | NTS1 | 157 nM nih.gov |

| Cyclopentyl | NTS1 | 222 nM nih.gov |

Derivatives of 1H-pyrazole have been identified as positive modulators of small-conductance calcium-activated potassium (KCa2) channels. The compound N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) is a known selective positive modulator of KCa2.2a and KCa2.3 channels. acs.orgnih.gov

Research into analogues of CyPPA, where the cyclohexane (B81311) moiety is replaced with other groups, has provided insights into the structural requirements for KCa2 channel modulation. acs.orgescholarship.org Replacing the cyclohexane ring with more hydrophobic disubstituted phenyl groups has been shown to improve the potency of these compounds in potentiating KCa2.2a channels while maintaining their subtype selectivity over KCa2.1 and KCa3.1 channels. acs.orgescholarship.org The selectivity of these modulators is thought to depend on interactions with the HA/HB helices of the KCa2 channel protein. nih.gov These modulators have shown potential in normalizing the abnormal firing of Purkinje cells in a mouse model of spinocerebellar ataxia type 2, suggesting a therapeutic application for these compounds. acs.org

Interactions with Other G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane proteins that play crucial roles in cellular signaling. nih.govencyclopedia.pub These receptors are activated by a wide variety of ligands, triggering intracellular signaling cascades through the activation of heterotrimeric G proteins. nih.gov The interaction of ligands with GPCRs can lead to various physiological responses, making them significant targets for drug development. encyclopedia.pub

While the primary targets of many pyrazole derivatives are well-studied, their interactions with other GPCRs are also an area of interest. For instance, some pyrazole derivatives have been investigated for their activity as H2-receptor agonists. mdpi.com The calcitonin receptor-like receptor (CLR), which forms a complex with receptor activity-modifying proteins (RAMPs), is another GPCR that has been targeted by therapeutic antibodies, highlighting the complexity of GPCR signaling and the potential for novel interventions. encyclopedia.pub The ability of pyrazole-based compounds to interact with a range of GPCRs underscores their versatility as a scaffold in medicinal chemistry.

Antiproliferative and Cytotoxic Activities in in vitro Cell Line Models

A significant body of research has focused on the antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines. These compounds have demonstrated the ability to inhibit cell growth and induce cell death through diverse mechanisms.

One study synthesized a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and evaluated their efficacy against VERO normal and MCF-7 breast cancer cells. nih.gov The investigation utilized trypan blue exclusion, MTT, and [3H] thymidine (B127349) incorporation assays, along with DNA fragmentation analysis, to assess the antiproliferative effects. nih.gov The results indicated that the N-terminal pyrazole ring structure is crucial for this activity. nih.gov

Another study focused on new 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. nih.gov The cytotoxic activities of these compounds were evaluated against A549 (lung) and HCT-116 (colon) human cancer cell lines. nih.gov Notably, compounds with an aniline (B41778) moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold showed enhanced anticancer activity, while those with aliphatic amines exhibited reduced cytotoxicity. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidines and their related Schiff bases have been synthesized and tested for their cytotoxicity against colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. tubitak.gov.tr Additionally, pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against U937 cells. acs.org The merging of pyrazole and sulfonamide functionalities has been a strategy in the development of new pharmacological agents. acs.org

The antiproliferative effects of some pyrazole derivatives have been shown to be remarkable, with IC50 values in the micromolar range against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines. nih.gov These findings highlight the potential of pyrazole-based compounds as scaffolds for the development of novel anticancer agents. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO, MCF-7 | Inhibition of cell proliferation, DNA fragmentation | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549, HCT-116 | Cytotoxic activity, EGFR inhibition | nih.gov |

| Pyrazolo[1,5-a]pyrimidines and Schiff bases | HCT116, A549, MCF-7, HepG2 | Cytotoxicity | tubitak.gov.tr |

| Pyrazole-4-sulfonamide derivatives | U937 | Antiproliferative activity | acs.org |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7, WM266.5 | Antiproliferative effects (IC50 in µM range) | nih.gov |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7, WM266.5 | Antiproliferative effects (IC50 in µM range) | nih.gov |

Anti-infective Properties: Antibacterial, Antiviral, Antitubercular, and Antimalarial Activities

The pyrazole scaffold is a versatile framework that has been incorporated into compounds exhibiting a broad spectrum of anti-infective properties. mdpi.com

Antibacterial Activity: Pyrazole derivatives have shown significant promise as antibacterial agents, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Notably, two pyrazole-containing antibiotics, cefoselis (B1662153) and ceftolozane, have been approved for treating bacterial infections. nih.gov Research has also highlighted the effectiveness of certain pyrazole derivatives against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, some derivatives have shown better activity than vancomycin (B549263) against vancomycin- and linezolid-resistant MRSA strains, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL. nih.gov

Quinoline-substituted pyrazole derivatives have demonstrated potent antimicrobial activity with MIC values in the range of 0.12–0.98 μg/ml against S. aureus, Staphylococcus epidermidis, and B. subtilis. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have also been identified as potent inhibitors of Gram-positive strains and Acinetobacter baumannii, with their mode of action attributed to the disruption of the bacterial cell wall. nih.gov Furthermore, some pyrazole derivatives have exhibited the ability to diminish biofilm formation, suggesting their potential as anti-infective agents that can combat bacterial virulence. mdpi.com

Antiviral, Antitubercular, and Antimalarial Activities: Beyond their antibacterial effects, pyrazole derivatives have been investigated for other anti-infective applications. mdpi.com For example, pyrazofurin (B1679906) is a pyrazole derivative with known antiviral activity, particularly against the Hepatitis C virus (HCV). nih.gov The pyrazole nucleus has also been a focus in the development of antitubercular agents. nih.gov Some synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for their anti-tubercular properties against Mycobacterium tuberculosis strain H37Rv. nih.gov Additionally, the broad pharmacological profile of pyrazole derivatives includes investigations into their potential as antimalarial agents. mdpi.com

Table 2: Anti-infective Activity of Selected Pyrazole Derivatives

| Compound Class | Target Organism/Disease | Activity | Reference(s) |

|---|---|---|---|

| Cefoselis, Ceftolozane | Bacteria | Approved antibiotics | nih.gov |

| Pyrazole derivatives | MRSA (vancomycin- and linezolid-resistant) | Potent antibacterial activity (MIC ≥ 0.5 µg/mL) | nih.gov |

| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | Potent antimicrobial activity (MIC 0.12–0.98 µg/mL) | nih.gov |

| Naphthyl-substituted pyrazole hydrazones | Gram-positive bacteria, A. baumannii | Growth inhibition, biofilm disruption | nih.gov |

| Pyrazofurin | Hepatitis C Virus (HCV) | Antiviral activity | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Mycobacterium tuberculosis H37Rv | Antitubercular activity | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

Pyrazole derivatives have a long-standing history as anti-inflammatory and analgesic agents. nih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the importance of this scaffold in the development of anti-inflammatory therapeutics. nih.govnih.gov

The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.govcu.edu.eg Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding, π-π interactions, and cation–π interactions, thereby blocking its activity. nih.gov

Numerous studies have synthesized and evaluated novel pyrazole derivatives for their anti-inflammatory and analgesic properties. For instance, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and tested using the carrageenan-induced rat paw edema model, a standard assay for anti-inflammatory activity. nih.gov Certain substitutions on the pyrazole ring were found to significantly enhance anti-inflammatory effects. nih.gov Similarly, other research has demonstrated that newly synthesized pyrazole derivatives can exhibit anti-inflammatory properties comparable to or better than standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govcu.edu.eg

In addition to their anti-inflammatory actions, some pyrazole derivatives also exhibit analgesic properties, which have been evaluated using standard methods like the hot plate test. rjpbr.com The fusion of the pyrazole nucleus with other heterocyclic systems, such as thiophene, has been explored to develop agents with enhanced anti-inflammatory and analgesic activities. rjpbr.com

Investigation of Intermolecular Interactions with Biological Macromolecules

The biological activity of this compound and its derivatives is fundamentally governed by their intermolecular interactions with target macromolecules, such as enzymes and receptors. researchgate.net The pyrazole ring itself, with its two adjacent nitrogen atoms, provides a key structural motif for these interactions. nih.gov

The nature and position of substituents on the pyrazole ring are critical in determining the binding affinity and specificity for a biological target. researchgate.net For example, the amino group, a common substituent, can participate in hydrogen bonding with the active site of an enzyme or receptor. smolecule.com Alkyl chains, such as the cycloheptyl group, can enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and reach its intracellular target. smolecule.com

Molecular modeling and docking studies are invaluable tools for visualizing and understanding these intermolecular interactions. nih.gov These computational methods can predict how a pyrazole derivative might bind to its target, highlighting key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov This information is crucial for the rational design and optimization of new pyrazole-based therapeutic agents.

Computational Chemistry and Theoretical Investigations

Investigation of Prototropic Tautomerism and Isomerism of the Pyrazole (B372694) Ring

The structural framework of pyrazole derivatives is a subject of significant interest in computational and theoretical chemistry, primarily due to the phenomenon of tautomerism. nih.govencyclopedia.pub Prototropic tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms of the ring. nih.gov For 5-cycloheptyl-1H-pyrazol-3-amine, this results in a dynamic equilibrium between two principal annular tautomers: This compound and 3-cycloheptyl-1H-pyrazol-5-amine .

Theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities of these tautomeric forms. nih.gov The equilibrium position is significantly influenced by the electronic and steric nature of the substituents attached to the pyrazole ring. researchgate.net In this specific molecule, the ring is substituted with a C3-amino group and a C5-cycloheptyl group. The amino group acts as an electron-donating group, while the cycloheptyl group is a bulky, electron-donating alkyl substituent.

Studies on analogous 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net For the parent 3(5)-aminopyrazole, DFT (B3LYP)/6-311++G(d,p) calculations predict the 3-aminopyrazole (B16455) tautomer to be more stable by a Gibbs free energy difference of 9.8 kJ·mol⁻¹. researchgate.net While specific computational data for the 5-cycloheptyl derivative is not extensively documented in the literature, these findings provide a strong basis for predicting its tautomeric preference. The electron-donating nature of the substituents is known to modulate the basicity and acidity of the ring nitrogens, which is a key factor in determining tautomeric stability. nih.govencyclopedia.pub

It is important to note that while gas-phase calculations provide fundamental insights into intrinsic stability, environmental factors, such as the solvent, can influence the tautomeric equilibrium in solution by participating in intermolecular proton transfer processes. nih.gov Although annular tautomerism is the primary consideration, the possibility of side-chain tautomerism, which would result in imino forms, has also been considered. However, theoretical studies indicate that for 3(5)-aminopyrazoles, these imino structures are not favored, and only the annular rearrangement is predicted to occur. encyclopedia.pub

Detailed Research Findings on Tautomeric Stability

Computational studies on substituted pyrazoles provide a quantitative framework for assessing the energy differences between tautomers. The relative stability is typically expressed in terms of the difference in electronic energy (ΔE) or Gibbs free energy (ΔG). A lower energy value indicates a more stable tautomer.

Based on research into similar substituted pyrazoles, the following table presents representative theoretical data for the two primary tautomers of the parent aminopyrazole compound, which serves as a model for understanding the likely equilibrium for the cycloheptyl derivative. researchgate.net

| Tautomer Name | Structure | Relative Electronic Energy (ΔE) (kJ·mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ·mol⁻¹) | Predicted Stability |

|---|---|---|---|---|

| 3-Aminopyrazole |  | 0.0 | 0.0 | More Stable |

| 5-Aminopyrazole |  | +10.7 | +9.8 | Less Stable |

Advanced Spectroscopic and Structural Characterization Techniques in Aminopyrazole Research

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic structure of a molecule and is particularly powerful for studying protein-ligand interactions. nih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed electron density map and build an atomic model.

In the context of aminopyrazole research, X-ray crystallography is instrumental in visualizing how these ligands bind within the active sites of target proteins, such as kinases. mdpi.com For a compound like 5-cycloheptyl-1H-pyrazol-3-amine, obtaining a crystal structure of it in complex with a protein would reveal critical information. mdpi.com This includes:

Binding Pose: The exact orientation and conformation of the ligand within the protein's binding pocket.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. The aminopyrazole core is known to form crucial hydrogen bonds, often involving the ring nitrogens and the amino group. nih.gov

Structural Changes: Any conformational changes induced in the protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. encyclopedia.pub Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the compound's connectivity and constitution. nih.govnepjol.info

For this compound, the NMR spectra would exhibit characteristic signals corresponding to the three main parts of the molecule: the pyrazole (B372694) ring, the amino group, and the cycloheptyl substituent.

¹H NMR: The spectrum would show a distinct singlet for the proton on the pyrazole ring (C4-H). The protons of the cycloheptyl ring would appear as a series of complex multiplets in the aliphatic region. The protons of the NH₂ and NH groups would be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. researchgate.net

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the pyrazole ring would resonate at characteristic chemical shifts, with the carbon bearing the amino group (C3) and the carbon attached to the cycloheptyl group (C5) appearing at different fields. The seven carbons of the cycloheptyl ring would produce signals in the upfield aliphatic region. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, confirming the final structure unambiguously. encyclopedia.pub

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Pyrazole C4-H | ~5.4 - 5.8 | ~95 - 100 |

| Pyrazole C3 | - | ~158 - 162 |

| Pyrazole C5 | - | ~145 - 150 |

| NH₂ | Broad singlet, variable | - |

| Pyrazole NH | Broad singlet, variable | - |

| Cycloheptyl CH (alpha to pyrazole) | ~2.5 - 2.9 | ~35 - 40 |

| Cycloheptyl CH₂ | ~1.4 - 1.9 | ~25 - 35 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nepjol.infoevitachem.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. nih.gov

For this compound (molecular formula C₁₀H₁₇N₃), HRMS would be used to confirm its elemental composition. The technique can differentiate between compounds with the same nominal mass but different elemental formulas. The expected fragmentation in the mass spectrum would likely involve the loss of the cycloheptyl group or cleavage of the pyrazole ring, providing further structural confirmation. rsc.org

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₈N₃⁺ | 180.1501 | Typically within 5 ppm of calculated |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FTIR a valuable tool for identifying the presence of these groups within a molecule. nih.govevitachem.com

In the analysis of this compound, the FTIR spectrum would display several key absorption bands confirming its structure.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretching (amine and pyrazole) | -NH₂, -NH | 3200 - 3400 (broad) |

| C-H stretching (aliphatic) | Cycloheptyl | 2850 - 2960 |

| C=N stretching | Pyrazole ring | 1580 - 1650 |

| N-H bending | -NH₂ | 1550 - 1640 |

| C-N stretching | C-NH₂ | 1250 - 1350 |

The presence of a broad band in the 3200-3400 cm⁻¹ region would be indicative of the N-H stretching vibrations of both the primary amine and the pyrazole ring NH. Sharp peaks in the 2850-2960 cm⁻¹ range would confirm the aliphatic C-H bonds of the cycloheptyl group. Additionally, characteristic peaks for the C=N and C-N bonds of the aminopyrazole ring would be observed in the fingerprint region.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. scirp.orgresearchgate.net The Hirshfeld surface is mapped with properties that highlight regions of close contact between neighboring molecules, providing a detailed picture of all intermolecular forces, including hydrogen bonds and van der Waals contacts. mdpi.com

For a crystalline sample of an aminopyrazole derivative, this analysis partitions the crystal space and generates a unique surface for the molecule. nih.gov A "fingerprint plot" is then generated, which summarizes all the intermolecular interactions as a 2D histogram.

Key interactions that would be visualized for this compound include:

N-H···N Hydrogen Bonds: Strong interactions between the amino group or pyrazole NH of one molecule and a nitrogen atom of a neighboring molecule are typically observed as sharp, distinct spikes on the fingerprint plot. researchgate.net

H···H Contacts: Given the large, aliphatic cycloheptyl group, a significant portion of the Hirshfeld surface would be associated with hydrogen-hydrogen contacts, reflecting van der Waals forces. nih.gov

C-H···π Interactions: Potential weak interactions between the C-H bonds of the cycloheptyl group and the π-system of the pyrazole ring of an adjacent molecule can also be identified. researchgate.net

This technique provides quantitative insights into the crystal packing, explaining properties like stability and solubility by detailing the nature and relative importance of the forces holding the molecules together. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Pyrazole-Based Scaffolds with Enhanced Target Selectivity

The pyrazole (B372694) scaffold is considered a "privileged structure" in drug discovery due to its synthetic accessibility and versatile nature. mdpi.com A key future direction for 5-cycloheptyl-1H-pyrazol-3-amine involves using it as a foundational structure for creating new chemical entities with high target selectivity, particularly as protein kinase inhibitors. mdpi.com The aminopyrazole core is known to interact effectively with the hinge region of kinases, making it a valuable starting point for inhibitor design. nih.gov

Research efforts could focus on modifying the cycloheptyl group and substituting other positions on the pyrazole ring. For instance, altering the cycloheptyl ring's size or conformation, or introducing various functional groups, could enhance binding affinity and selectivity for specific biological targets. mdpi.com Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its biological activity, will be crucial in guiding these modifications to optimize potency and pharmacokinetic properties. researchgate.net The development of pyrazole-based drugs like Barasertib has demonstrated that replacing a simple benzene ring with a pyrazole fragment can lead to more potent and less lipophilic compounds with improved drug-like properties. mdpi.com

Table 1: Examples of FDA-Approved Pyrazole-Containing Kinase Inhibitors

| Drug Name | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK/ROS1/c-MET | Non-Small Cell Lung Cancer |

| Encorafenib | BRAF | Melanoma, Colorectal Cancer |

| Avapritinib | PDGFRA/KIT | Gastrointestinal Stromal Tumor |

This table illustrates the success of the pyrazole scaffold in targeting various kinases for cancer therapy, providing a strong rationale for developing novel derivatives based on the this compound structure.

Exploration of New Therapeutic Areas for Aminopyrazole Derivatives

Aminopyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. nih.govresearchgate.netijpsr.info A significant area of future research for this compound is the systematic exploration of its efficacy across these and other therapeutic areas. mdpi.com

Given that many aminopyrazoles act as kinase inhibitors, oncology remains a primary focus. nih.govnih.gov Derivatives could be screened against panels of human cancer cell lines to identify potential antiproliferative activity. For example, certain 5-aminopyrazole derivatives have shown potent cytotoxic activity against non-small cell lung cancer, colon cancer, and prostate cancer cell lines. nih.gov Beyond cancer, the anti-inflammatory potential of aminopyrazoles is well-documented, suggesting that this compound and its analogs could be investigated for treating inflammatory disorders. nih.gov Other promising areas include neurodegenerative diseases, metabolic syndromes, and infectious diseases, where various pyrazole compounds have shown promising preclinical results. nih.govtandfonline.comglobalresearchonline.net

Development of Innovative and Sustainable Synthetic Methodologies

The increasing emphasis on green chemistry in the pharmaceutical industry necessitates the development of environmentally benign methods for synthesizing pyrazole derivatives. nih.gov Future research should focus on creating innovative and sustainable synthetic routes to this compound and its analogs.

Traditional methods for pyrazole synthesis often require harsh conditions or hazardous reagents. acs.org Modern, sustainable approaches aim to overcome these limitations by using:

Green Solvents: Utilizing water or other environmentally friendly solvents instead of volatile organic compounds. thieme-connect.com

Recyclable Catalysts: Employing solid acid catalysts like Amberlyst-70 or iron-based catalysts that are efficient, less expensive, and can be recovered and reused. rsc.orgtandfonline.com

Energy-Efficient Methods: Incorporating techniques like microwave irradiation or microdroplet reactions, which can significantly shorten reaction times and improve yields. nih.govacs.org

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates, which improves atom economy and reduces waste. tandfonline.com

Table 2: Comparison of Synthetic Methodologies for Pyrazoles

| Methodology | Advantages | Disadvantages (of Traditional Methods) |

|---|---|---|

| Traditional Synthesis | Well-established procedures | Often requires high temperatures, harsh acids/bases, and generates significant waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Requires specialized equipment. |

| Catalyst-Driven Synthesis (e.g., Iron) | Environmentally benign, cost-effective, high functional group tolerance. rsc.org | Catalyst optimization may be required. |

| Aqueous Microdroplet Reactions | Catalyst- and acid-free, extremely fast, minimizes waste. acs.org | Primarily demonstrated at an analytical scale. |

These green methodologies offer more efficient and sustainable pathways for producing pyrazole libraries for drug discovery. nih.gov

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational chemistry with experimental techniques is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. eurasianjournals.comeurasianjournals.com For this compound, a hybrid approach will be essential for efficiently exploring its therapeutic potential.

Computational methods can be applied at various stages of the drug discovery pipeline:

Virtual Screening: High-throughput virtual screening (HTVS) can be used to screen large libraries of pyrazole derivatives against specific biological targets, identifying promising candidates for synthesis and testing. chemmethod.com

Molecular Docking: Docking simulations can predict the binding modes and affinities of pyrazole derivatives to target proteins, providing insights into the molecular basis of their activity and guiding rational drug design. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational stability of the pyrazole compound when bound to its target, validating the docking results. eurasianjournals.comnih.gov

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of new compounds, helping to prioritize candidates with favorable drug-like profiles early in the process. chemmethod.comnih.gov

These computational approaches reduce the time and cost associated with traditional laboratory screening, allowing researchers to focus on the most promising molecules for further development. eurasianjournals.com

Potential Non-Medicinal Applications (e.g., Corrosion Inhibition)

Beyond medicine, pyrazole derivatives have shown significant promise in materials science, particularly as corrosion inhibitors for metals in acidic environments. nih.gov The nitrogen atoms in the pyrazole ring and other functional groups can adsorb onto a metal surface, forming a protective barrier that slows the rate of corrosion. nih.govyoutube.com

Future research could investigate the efficacy of this compound as a corrosion inhibitor for materials like mild steel, which is widely used in industrial applications. nih.govresearchgate.net Studies would involve electrochemical methods, such as polarization and impedance spectroscopy, to measure inhibition efficiency. nih.gov The presence of the amino group and the heterocyclic ring suggests that this compound could effectively adsorb onto metal surfaces. nih.gov Computational studies using Density Functional Theory (DFT) can further elucidate the adsorption mechanism and correlate the molecule's electronic properties with its inhibitory performance. nih.govresearchgate.net The exploration of bipyrazole compounds has also shown that structural diversity in pyrazole derivatives can lead to promising candidates for corrosion control. researchgate.net

Q & A

Q. What are the established synthetic routes for 5-cycloheptyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-3-amine derivatives typically involves multi-step routes, including cyclization, formylation, and functionalization. For example:

- Cyclization : Ethyl acetoacetate and hydrazine derivatives can form the pyrazole core .

- Formylation/Oxidation : Vilsmeier-Haack formylation (using POCl₃/DMF) introduces aldehyde groups, followed by oxidation to carboxylic acids .

- Acylation/Substitution : Intermediate 5-chloro-pyrazole derivatives can undergo nucleophilic substitution with cycloheptyl groups .

Optimization Strategies : - Solvent-free conditions improve reaction efficiency and reduce purification steps .

- Catalytic systems (e.g., CuBr/Cs₂CO₃) enhance cross-coupling reactions for cycloheptyl introduction .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm amine (-NH₂) protons at δ 4.5–5.5 ppm and cycloheptyl CH₂ signals (δ 1.2–2.1 ppm). Aromatic pyrazole carbons appear at 140–160 ppm in ¹³C NMR .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₆N₃: 178.1346) .

- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve cycloheptyl conformation and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Antibacterial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays (e.g., for cannabinoid receptors CB1/CB2) if structural analogs show affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-amine derivatives?

Methodological Answer:

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Comparative Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on antibacterial potency) .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and reconcile discrepant receptor affinities .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., alkyl vs. aryl groups at the pyrazole 1-position) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using software like MOE or Schrödinger .

Q. How can reaction mechanisms for pyrazole-3-amine functionalization be validated experimentally?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate Trapping : Use LC-MS to detect transient species (e.g., iminium ions in Schiff base formation) .

- DFT Calculations : Simulate energy profiles for proposed pathways (e.g., cyclization via 5-exo trigonal transition states) using Gaussian or ORCA .

Q. What advanced separation techniques improve purity of this compound?

Methodological Answer:

- Preparative HPLC : Use C18 columns with isopropanol/water gradients to resolve polar byproducts .

- Chiral Chromatography : For enantiopure analogs, employ amylose-based columns (e.g., Chiralpak IA) .

- Membrane Technologies : Nanofiltration removes low-MW impurities without compound degradation .

Data Analysis & Experimental Design

Q. How should researchers address low yields in cycloheptyl group introduction?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.